molecular formula C16H19N7O3S B2370491 4-((4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1172469-06-5

4-((4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2370491
CAS No.: 1172469-06-5
M. Wt: 389.43
InChI Key: CGEOOCFVRZKEDL-UHFFFAOYSA-N
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Description

This chemical compound, 4-((4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole, is a sophisticated heterocyclic building block designed for pharmaceutical and biological research. It features a complex structure that integrates multiple pharmacologically active motifs: a 3,5-dimethylisoxazole sulfonyl group , a piperazine linker, and a 4-(1H-imidazol-1-yl)pyrimidine core. The molecular framework is characteristic of compounds investigated as potential kinase inhibitors . Specifically, its structural analogs, which combine an imidazole-pyrimidine group connected to a piperazine, have been identified as potent inhibitors of kinases such as cyclin-dependent kinase 2 (CDK2) . This suggests its primary research value lies in the development and study of targeted cancer therapies, particularly in the exploration of signal transduction pathways. The presence of the sulfonamide linker is a common feature in many established therapeutics and research compounds, contributing to molecular stability and binding affinity . Researchers can utilize this compound as a key intermediate in medicinal chemistry campaigns, for structure-activity relationship (SAR) studies, or as a core scaffold for constructing novel molecules targeting enzyme activity in disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S/c1-12-16(13(2)26-20-12)27(24,25)23-7-5-21(6-8-23)14-9-15(19-10-18-14)22-4-3-17-11-22/h3-4,9-11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEOOCFVRZKEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure, incorporating an isoxazole moiety along with piperazine and imidazole functionalities. These structural components are known to enhance the bioactivity of compounds through various mechanisms, such as enzyme inhibition and receptor modulation.

Research indicates that the 3,5-dimethylisoxazole component acts as an acetyl lysine mimic, which is crucial for interactions with bromodomains, particularly the CBP (CREB-binding protein) bromodomain. This interaction is significant in regulating gene expression and cellular signaling pathways . The sulfonamide group enhances solubility and bioavailability, making the compound suitable for therapeutic applications.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits selective inhibitory activity against CBP bromodomain with an IC50 value of approximately 1.17 μM . This suggests a promising role in modulating pathways associated with cancer and other diseases linked to dysregulated gene expression .

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential applications of this specific molecule:

  • CBP Inhibition :
    • A study focused on the development of CBP inhibitors highlighted that modifications at specific positions on the isoxazole can lead to significant increases in inhibitory potency. The introduction of the 3,5-dimethylisoxazole moiety was particularly noted for enhancing selectivity against BRD4 compared to other bromodomains .
  • Toxicity Assessments :
    • Toxicological evaluations conducted on related compounds indicated that they do not exhibit mutagenic or clastogenic properties in vivo, suggesting a favorable safety profile for further development .
  • Hemorrheological Activity :
    • Another investigation revealed that compounds with similar structural features exhibited notable hemorheological activity comparable to established angioprotective agents like pentoxifylline. This opens avenues for cardiovascular applications .

Data Tables

Compound NameIC50 (μM)Target ProteinReference
This compound1.17CBP Bromodomain
S6821Not specifiedNot specified
4-sulfamidisoxazoleComparable to pentoxifyllineHemorheological Activity

Scientific Research Applications

Anticancer Applications

Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies suggest it can inhibit the proliferation of cancer cells through mechanisms such as:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell growth.
  • Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.

Table 1: Summary of Anticancer Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
Enzyme InhibitionPossible inhibition of specific enzymes

Neurological Disorders

The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. It may modulate neurotransmitter systems, providing avenues for treatment in neurological disorders.

Pharmacological Applications

The pharmacological profile of this compound indicates potential applications in treating various conditions:

  • Cancer Treatment : Its structural components suggest activity against multiple cancer types.
  • Neurological Disorders : Potential as a neuroprotective agent due to its ability to interact with central nervous system targets.

Study on BRD4 Inhibitors

A related study evaluated compounds with similar structural features and demonstrated significant anti-proliferative activity against breast cancer cell lines. This suggests that the compound may share similar therapeutic potential.

Neuroimaging Applications

Research on isoxazole derivatives indicates their utility as PET ligands for visualizing brain targets, which may provide insights into neurological applications. This opens pathways for further research into imaging techniques and treatment modalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolopyrimidine Derivatives ()

Compounds such as 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine share a pyrimidine backbone but differ in substituents and fused ring systems. Key distinctions include:

  • Core Structure : The target compound uses a pyrimidine-imidazole motif, whereas pyrazolopyrimidines in feature pyrazole fused to pyrimidine. This alters electronic properties and binding site compatibility.

Piperazine-Linked Pyrimidine Ureas ()

The patent compound 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea shares a piperazine-pyrimidine scaffold but diverges in key aspects:

  • Substituents : The target compound employs an imidazole and sulfonyl-isoxazole group, whereas the patent compound uses a dichloro-dimethoxyaryl urea. This suggests divergent target selectivity (e.g., kinase vs. receptor antagonism).
  • Bioavailability : The sulfonyl group in the target compound may enhance aqueous solubility compared to the lipophilic urea and dichlorophenyl groups in the patent compound.

Comparative Data Table

Parameter Target Compound Pyrazolopyrimidine Derivatives () Patent Compound ()
Core Structure Pyrimidine-imidazole-piperazine-sulfonyl Pyrazolo[3,4-d]pyrimidine Pyrimidine-piperazine-urea
Key Functional Groups Imidazole, sulfonyl, isoxazole Hydrazine, amino, pyrazole Dichlorophenyl, urea, ethylpiperazine
Solubility (Predicted) Moderate-High (due to sulfonyl group) Low-Moderate Low (lipophilic substituents)
Potential Targets Kinases, GPCRs Enzymes (e.g., PDE inhibitors) Receptors (e.g., kinase inhibitors)

Research Findings and Limitations

  • Synthetic Complexity : The target compound’s multi-step synthesis (e.g., coupling imidazole-pyrimidine with sulfonyl-piperazine-isoxazole) contrasts with simpler pyrazolopyrimidine syntheses in , which involve cyclization and isomerization.
  • Computational modeling suggests favorable binding to kinase ATP pockets due to imidazole and sulfonyl interactions.

Preparation Methods

Chlorosulfonation of 3,5-Dimethylisoxazole

Chlorosulfonation of the isoxazole ring is achieved using chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl chloride group preferentially incorporating at the 4-position due to steric and electronic effects from the methyl groups.

Procedure :

  • 3,5-Dimethylisoxazole (1.0 equiv) is added dropwise to chlorosulfonic acid (5.0 equiv) at 0–5°C.
  • The mixture is stirred for 12 hours at room temperature.
  • The product is precipitated by pouring the reaction into ice water, filtered, and dried under vacuum.

Data :

Parameter Value
Yield 62–68%
Purity (HPLC) >95%
Characterization $$ ^1H $$ NMR (CDCl₃): δ 2.45 (s, 6H, CH₃), 6.85 (s, 1H, isoxazole)

Synthesis of 4-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperazine (Intermediate B)

Nucleophilic Aromatic Substitution

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine reacts with piperazine in a palladium-catalyzed coupling reaction. This method, adapted from analogous pyrimidine-piperazine syntheses, ensures high regioselectivity.

Procedure :

  • 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine (1.0 equiv), piperazine (3.0 equiv), Pd(OAc)₂ (0.1 equiv), and Xantphos (0.2 equiv) are combined in toluene.
  • The mixture is heated to 110°C for 24 hours under nitrogen.
  • The product is purified via column chromatography (SiO₂, EtOAc/hexanes).

Data :

Parameter Value
Yield 55–60%
Purity (HPLC) >98%
Characterization $$ ^13C $$ NMR (DMSO-d₆): δ 42.1 (piperazine C), 119.8 (pyrimidine C), 137.2 (imidazole C)

Sulfonylation Reaction to Form the Target Compound

Coupling of Intermediates A and B

Intermediate B is treated with Intermediate A in the presence of a base to facilitate sulfonamide bond formation.

Procedure :

  • Intermediate B (1.0 equiv) is dissolved in anhydrous DCM.
  • Triethylamine (2.5 equiv) is added, followed by dropwise addition of Intermediate A (1.2 equiv).
  • The reaction is stirred for 6 hours at room temperature.
  • The product is isolated via filtration and recrystallized from ethanol/water.

Data :

Parameter Value
Yield 70–75%
Purity (HPLC) >99%
Melting Point 218–220°C
MS (ESI+) m/z 488.2 [M+H]⁺

Optimization Challenges and Solutions

Regioselectivity in Chlorosulfonation

The electron-deficient isoxazole ring necessitates harsh chlorosulfonation conditions. Lower temperatures (0°C) minimize side products like disulfonation.

Piperazine Coupling Efficiency

Excess piperazine (3.0 equiv) and prolonged reaction times (24 hours) ensure complete conversion of the chloropyrimidine intermediate.

Sulfonylation Side Reactions

Stoichiometric control of Intermediate A (1.2 equiv) prevents over-sulfonylation of the piperazine’s secondary amine.

Comparative Analysis of Synthetic Routes

Step Alternative Methods Advantages Disadvantages
Intermediate A SO₂Cl₂ in DMF Faster reaction Lower purity (85%)
Intermediate B Buchwald-Hartwig amination Higher yield (70%) Requires specialized ligands
Sulfonylation DMAP catalysis Accelerated kinetics Costlier reagents

Q & A

Basic: What are the key steps in synthesizing 4-((4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole?

The synthesis typically involves sequential functionalization of heterocyclic cores. Key steps include:

  • Nucleophilic substitution to introduce the imidazole moiety onto the pyrimidine ring.
  • Sulfonylation of the piperazine intermediate using 3,5-dimethylisoxazole-4-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product.
    Critical parameters: Reaction temperature control (<10°C during sulfonylation) and exclusion of moisture to prevent side reactions .

Basic: Which analytical techniques are critical for characterizing this compound's purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm connectivity of imidazole, pyrimidine, piperazine, and isoxazole groups.
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column and UV detection.
  • X-ray Crystallography: Resolve stereochemical ambiguities (if single crystals are obtainable) .

Advanced: How can computational modeling predict interactions with biological targets?

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs) based on the compound’s sulfonyl and imidazole motifs.
  • Molecular Dynamics (MD) Simulations: Assess binding stability over time (50–100 ns trajectories) in explicit solvent models.
  • Quantum Mechanical (QM) Calculations: Optimize transition states for reactive intermediates during synthesis or metabolism .

Advanced: What strategies address contradictory bioactivity data across studies?

  • Systematic Replication: Vary experimental conditions (e.g., cell lines, assay buffers) to identify confounding factors.
  • Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to discern trends.
  • Orthogonal Assays: Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular IC50) .

Basic: What are the solubility and stability profiles under various conditions?

  • Solubility: Poor in aqueous buffers (logP ~2.8); enhanced using DMSO or cyclodextrin-based solubilizers. Hydrochloride salt formation improves aqueous solubility.
  • Stability: Degrades in basic conditions (pH >9); store at –20°C in inert atmospheres. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the sulfonyl group?

  • Analog Synthesis: Replace the sulfonyl group with carbonyl or phosphoryl moieties.
  • Computational SAR: Calculate electrostatic potential maps (e.g., using Gaussian) to predict electronic effects on binding.
  • Biological Testing: Compare inhibitory potency in enzyme assays (e.g., kinase panels) to correlate structural changes with activity .

Advanced: What in silico methods optimize reaction conditions for synthesis?

  • Density Functional Theory (DFT): Simulate energy barriers for sulfonylation steps to identify optimal catalysts.
  • Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to predict solvent/reagent combinations.
  • Microkinetic Modeling: Integrate computational and experimental rate data to refine temperature and stoichiometry .

Basic: What are common synthetic impurities and how to mitigate them?

  • By-Products: Unreacted piperazine intermediates or over-sulfonylated derivatives.
  • Mitigation: Use excess pyrimidine-imidazole precursor (1.2 eq) and monitor reaction progress via TLC. Purify via recrystallization (ethanol/water) .

Advanced: How to assess enzyme inhibition using kinetic assays?

  • Continuous Assays: Measure NADH depletion (340 nm) for dehydrogenases or ATP hydrolysis (malachite green assay) for kinases.
  • IC50 Determination: Fit dose-response curves (4-parameter logistic model) using GraphPad Prism.
  • Mechanistic Studies: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Advanced: What metabolomics approaches predict in vivo behavior?

  • LC-MS/MS Metabolite Profiling: Identify phase I/II metabolites in hepatic microsomes.
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation).
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate tissue distribution using GastroPlus or Simcyp .

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